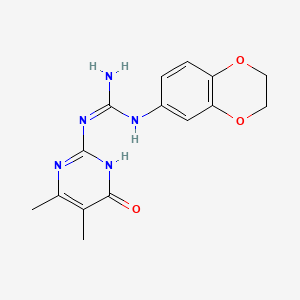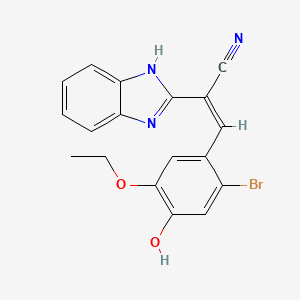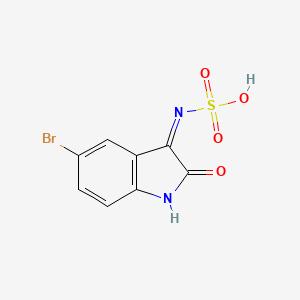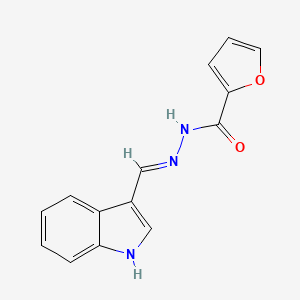![molecular formula C19H20N4O B3727306 3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3727306.png)
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one
描述
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It is a potent and selective protein kinase C (PKC) inhibitor that has been extensively used in scientific research for its potential therapeutic applications.
作用机制
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 is a selective inhibitor of PKC, a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of numerous signaling pathways.
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 binds to the ATP-binding site of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways. It has been shown to selectively inhibit the activity of conventional PKC isoforms, including PKCα, PKCβ, and PKCγ, but not the activity of novel or atypical PKC isoforms.
Biochemical and Physiological Effects
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
In addition, 3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has also been shown to inhibit the expression of various genes involved in cell proliferation, survival, and angiogenesis.
实验室实验的优点和局限性
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various biological processes. It is also a synthetic compound, which allows for easy and reproducible synthesis.
However, 3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 also has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, its potency and selectivity can vary depending on the cell type and experimental conditions.
未来方向
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 has numerous potential applications in scientific research and therapeutic development. Some future directions for research include:
1. Investigating the role of PKC in various diseases, including cancer, inflammation, and neurodegeneration.
2. Developing more potent and selective PKC inhibitors based on the structure of 3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220.
3. Studying the effects of 3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 on other signaling pathways and cellular processes.
4. Developing 3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220-based therapeutics for the treatment of cancer, inflammation, and other diseases.
In conclusion, 3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 is a potent and selective PKC inhibitor that has been extensively used in scientific research for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential for therapeutic development makes it a valuable tool for scientific research.
科学研究应用
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
In addition, 3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one 31-8220 has been used in the study of various biological processes, including cell cycle regulation, apoptosis, and signal transduction pathways. It has been shown to inhibit the activation of PKC, which is involved in the regulation of these processes.
属性
IUPAC Name |
(3E)-3-(4-benzylpiperazin-1-yl)imino-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19-18(16-8-4-5-9-17(16)20-19)21-23-12-10-22(11-13-23)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTJQAYVRFUMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/3\C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3727231.png)
![2-(4-amino-6-{2-[4-(methylthio)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727243.png)

![2-(methylthio)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727254.png)
![4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3727259.png)
![3-(benzylamino)-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B3727267.png)

![6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B3727282.png)
![methyl S-benzyl-N-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}cysteinate](/img/structure/B3727294.png)
![4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}-2-methoxyphenyl acetate](/img/structure/B3727298.png)
![4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate](/img/structure/B3727301.png)
![4-methoxy-N-[(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B3727307.png)
